molecular formula C16H13N3O B11385882 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11385882
M. Wt: 263.29 g/mol
InChI Key: QQQOVPRFZPONAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1-phenylprop-2-yn-1-ol with 5-methylpyridin-2-amine in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is carried out in toluene at a temperature of 393 K for about 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to participate in radical ipso-cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of a benzimidazole core with a phenylprop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

5-(3-phenylprop-2-ynylamino)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H13N3O/c20-16-18-14-9-8-13(11-15(14)19-16)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,10H2,(H2,18,19,20)

InChI Key

QQQOVPRFZPONAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.